N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide
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Overview
Description
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is an organic compound containing sulfur and nitrogen atoms It is characterized by the presence of mercapto (thiol) groups, which are known for their reactivity and ability to form strong bonds with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide typically involves the reaction of 2-mercaptoethanol with 2-chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptoethanol attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-mercaptoethanol, 2-chloroacetamide
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol derivatives
Substitution: Alkylated or acylated products
Scientific Research Applications
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide involves its ability to form strong bonds with metal ions and proteins. The thiol groups can interact with metal centers, stabilizing the metal complexes and influencing their reactivity. In biological systems, the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethanol: A simpler thiol compound with similar reactivity.
2-Chloroacetamide: A precursor in the synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide.
Dithiothreitol: A reducing agent with two thiol groups, used in similar applications.
Uniqueness
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide is unique due to its dual thiol functionality, which allows it to form multiple bonds with metal ions and proteins. This property makes it particularly useful in applications requiring strong and stable interactions with metal centers or protein structures.
Properties
CAS No. |
190251-49-1 |
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Molecular Formula |
C6H13NOS3 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide |
InChI |
InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8) |
InChI Key |
DADAEWRIUNMZON-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NC(=O)CSCCS |
Origin of Product |
United States |
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